molecular formula C25H29N5O3 B14939065 N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide

Cat. No.: B14939065
M. Wt: 447.5 g/mol
InChI Key: DCOQFQYJVJWCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE is a complex organic compound that features a benzodiazole and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents under mild reaction conditions using dimethylformamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE is unique due to its specific combination of benzodiazole and imidazolidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanamide

InChI

InChI=1S/C25H29N5O3/c1-16(2)17-9-11-18(12-10-17)30-24(32)21(29-25(30)33)13-14-23(31)26-15-5-8-22-27-19-6-3-4-7-20(19)28-22/h3-4,6-7,9-12,16,21H,5,8,13-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,33)

InChI Key

DCOQFQYJVJWCRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.